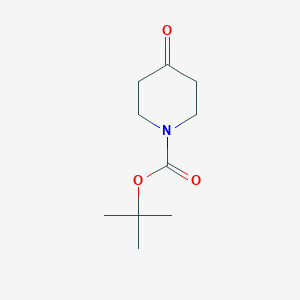

1-Boc-4-piperidone

概要

説明

1-Boc-4-piperidone (IUPAC name: tert-butyl 4-oxopiperidine-1-carboxylate) is a key intermediate in organic and pharmaceutical synthesis. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol . Key identifiers include CAS numbers 79099-07-3 (most common), 180854-44-8, and 616-664-5 . Structurally, it features a piperidone ring (a six-membered lactam) protected by a tert-butoxycarbonyl (Boc) group at the nitrogen position.

準備方法

Direct Boc Protection of 4-Piperidone

The most straightforward route to 1-Boc-4-piperidone involves the direct protection of the secondary amine in 4-piperidone using di-tert-butyl dicarbonate (Boc anhydride). This method is widely adopted due to its simplicity and high yield.

Reaction Mechanism and Conditions

4-Piperidone is treated with Boc anhydride in the presence of a base such as triethylamine (TEA) or sodium hydroxide. The base deprotonates the amine, enabling nucleophilic attack on the Boc anhydride to form the protected derivative. The reaction is typically conducted in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Example Protocol (Adapted from CN104628627A ):

-

Reactants: 4-Piperidone (50 g), Boc anhydride (80 g), triethylamine (50 g), distilled water (100 mL).

-

Procedure:

-

Dissolve 4-piperidone in water and TEA.

-

Slowly add Boc anhydride at 20–25°C with stirring.

-

React for 8–10 hours, adjust pH to 6–7 using 20% HCl.

-

Extract with DCM, dry over anhydrous MgSO₄, and concentrate.

-

Crystallize with acetone at 0–2°C to obtain this compound.

-

Optimization Insights

-

Solvent Choice: DCM and THF are preferred for their ability to dissolve both reactants and products. Aqueous mixtures (e.g., water/acetone) improve crystallinity .

-

Base Selection: Triethylamine outperforms inorganic bases (e.g., NaOH) in minimizing side reactions like ketone oxidation .

-

Temperature Control: Reactions conducted below 25°C prevent Boc group cleavage .

Alternative Synthetic Pathways

Reductive Amination and Boc Protection

CN107805218B outlines a two-step strategy involving reductive amination followed by Boc protection:

-

Step 1: React N-benzyl-4-piperidone with triethyl orthoformate and ammonium chloride to form an imine intermediate.

-

Step 2: Hydrogenate with Pd/C to remove the benzyl group, then introduce Boc via tert-butyl carbamate.

-

Advantage: Avoids direct handling of 4-piperidone, which is hygroscopic and challenging to purify.

Comparative Analysis of Methods

Key Observations:

-

The direct protection method offers the highest yield and simplicity.

-

Hydrogenation routes are valuable for downstream modifications but require specialized equipment.

-

Reductive amination is preferable for lab-scale synthesis with moisture-sensitive starting materials .

Challenges and Solutions in Industrial Production

Purification Difficulties

4-Piperidone’s hygroscopic nature complicates isolation. Patents address this by:

-

Crystallization Additives: Acetone or n-hexane induces crystallization, improving purity .

-

Low-Temperature Workups: Conducting filtrations at 0–2°C minimizes decomposition .

Side Reactions

-

Ketone Reactivity: The 4-position ketone may undergo unintended reductions. Using mild bases (TEA instead of NaOH) and avoiding strong reductants (e.g., NaBH₄) mitigates this .

-

Boc Group Cleavage: Acidic workup conditions (pH <5) can hydrolyze the Boc group. Maintaining neutral pH during extraction preserves integrity .

Emerging Innovations

Recent patents emphasize green chemistry principles:

化学反応の分析

反応の種類

BD 1063 ジハイドロクロリドは、ピペラジン環とジクロロフェニル基上の反応性部位の存在により、主に置換反応を起こします。特定の条件下では、酸化反応と還元反応にも参加することができます。

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロアルカンと求核剤が含まれます。反応条件は、通常、極性非プロトン性溶媒と中程度の温度を使用することを伴います。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。これらの反応は、多くの場合、酸性または塩基性条件を必要とします。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はさまざまなアルキル化誘導体を生成する可能性があり、酸化反応と還元反応はピペラジン環またはジクロロフェニル基上の官能基を変更する可能性があります .

科学研究への応用

BD 1063 ジハイドロクロリドは、科学研究において幅広い用途があります。

神経科学: これは、神経保護、神経可塑性、神経伝達物質系の調節における役割など、中枢神経系におけるシグマ-1 受容体の役割を研究するために使用されます。

薬理学: この化合物は、神経学的および精神医学的障害の治療のためのシグマ-1 受容体を標的とした新しい治療薬の開発に使用されています。

薬物依存症研究: BD 1063 ジハイドロクロリドは、薬物依存の根本的なメカニズムを調査し、薬物乱用の潜在的な治療法を評価するために使用されています。

がん研究: 研究では、シグマ-1 受容体経路を通じてがん細胞の増殖と生存を調節する可能性のある役割が検討されています .

科学的研究の応用

Pharmaceutical Intermediate

1-Boc-4-piperidone is predominantly used as a pharmaceutical intermediate in the synthesis of various compounds, including:

- 1-Piperidin-4-yl-substituted Butyrolactams

- Valerolactams

These derivatives are crucial in developing new therapeutic agents for treating neurological disorders and pain management .

Synthesis of Novel Compounds

Recent studies have highlighted the synthesis of novel compounds using this compound as a core structure. For instance, the synthesis of chalcones from this compound has shown promising cytotoxic activities against various cancer cell lines:

| Compound | Cell Line | GI (µg/mL) |

|---|---|---|

| Chalcone A | LoVo (Colorectal) | 0.84 |

| Chalcone B | COLO 205 (Colorectal) | 34.7 |

| Chalcone C | PC3 (Prostate) | 17.1 |

| Chalcone D | 22RV1 (Prostate) | 22.9 |

These findings suggest that modifications to the chalcone structure can significantly enhance their anticancer properties .

Cancer Research

This compound derivatives have been investigated for their potential anticancer effects, particularly through mechanisms such as:

- Induction of Apoptosis : Compounds derived from this precursor have been shown to activate apoptotic pathways, crucial for eliminating cancer cells.

- Inhibition of NFκB Pathway : Some derivatives inhibit the NFκB signaling pathway, reducing tumor growth and enhancing sensitivity to chemotherapy .

Case Study 1: Chalcones Derived from this compound

A study synthesized six curcuminoids containing a tert-butoxycarbonyl (Boc) piperidone core through aldolic condensation reactions. The cytotoxicity of these compounds was evaluated against human colorectal and prostate cancer cell lines, revealing significant potential as novel cytotoxic agents .

Case Study 2: EF-24 Analogs

Research on EF-24 analogs derived from this compound demonstrated broad-spectrum anti-cancer activity. Modifications at the nitrogen atom were found to enhance potency against various cancer types, showcasing the compound's versatility in drug design.

Regulatory Considerations

Due to its role as a precursor in the synthesis of potent narcotic drugs like fentanyl, regulatory bodies have highlighted concerns regarding the illicit use of this compound. The International Narcotics Control Board has recommended its inclusion in regulatory frameworks to prevent misuse in drug manufacturing .

作用機序

BD 1063 ジハイドロクロリドは、脳、肝臓、免疫細胞など、さまざまな組織に見られるシグマ-1 受容体に選択的に結合することで、その効果を発揮します。BD 1063 ジハイドロクロリドのシグマ-1 受容体への結合は、その活性を阻害し、イオンチャネル、神経伝達物質の放出、細胞生存経路の調節につながります。 この拮抗作用は、過剰運動を予防することができ、動物モデルにおいてエタノール自己投与を減少させることが示されています .

類似の化合物との比較

BD 1063 ジハイドロクロリドは、シグマ-2 受容体やその他の受容体タイプに対するシグマ-1 受容体に対する高い選択性でユニークです。類似の化合物には以下が含まれます。

BD 1047: 類似の用途を持つ別のシグマ-1 受容体アンタゴニストですが、薬物動態特性が異なります。

ハロペリドール: 主に抗精神病薬として使用される高親和性シグマ受容体リガンド。

ジ-o-トリルグアニジン: シグマ受容体の機能を研究するために研究で使用されるシグマ受容体アゴニスト .

BD 1063 ジハイドロクロリドは、その効力と選択性により、シグマ-1 受容体拮抗作用を伴う研究のための好ましい選択肢となっています。

類似化合物との比較

Key Properties:

- Physical State : White to off-white crystalline solid .

- Melting Point : 72–76°C .

- Solubility: Soluble in methanol, slightly soluble in water .

- Applications :

- Synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversification .

- Preparation of tricyclic compounds through vinylogous Michael additions .

- Intermediate for 1-piperidin-4-yl-substituted butyrolactams and valerolactams .

- Regulated as an emerging precursor for illicit fentanyl production .

Below is a comparative analysis of 1-Boc-4-piperidone with structurally and functionally related compounds.

Structural and Functional Analogues

Table 1: Comparative Data of Piperidone Derivatives

Key Research Findings

(b) Regulatory Status

- This compound and 4-piperidone are listed under Table I of the 1988 UN Convention due to their roles in fentanyl production .

- 1-Benzyl-4-piperidone and 3-methyl-4-piperidone are classified as "emerging precursors" in Canada but lack global scheduling .

(c) Physicochemical Differences

- Solubility : The Boc group in this compound increases hydrophobicity compared to 4-piperidone, limiting its water solubility but enhancing compatibility with organic solvents .

- Reactivity : The Boc group reduces nucleophilicity at the nitrogen, requiring harsher conditions for reactions compared to benzyl or methyl derivatives .

Advantages and Limitations

This compound

- Advantages :

- Limitations :

Analogues

- 4-Amino-1-Boc-piperidine: Offers a reactive amine site for antifungal drug development but requires additional reduction steps .

- 1-Benzyl-4-piperidone : Easily deprotected via hydrogenation but flagged in drug trafficking investigations .

生物活性

1-Boc-4-piperidone, also known as tert-butyl 4-oxopiperidine-1-carboxylate, is a compound of increasing interest in pharmaceutical chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anti-cancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

The compound features a piperidine ring, which is a key structural motif in many bioactive compounds. The Boc (tert-butoxycarbonyl) group serves as a protecting group, enhancing the compound's stability and reactivity in various chemical reactions.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound and its derivatives. The following table summarizes key findings from various research studies:

This compound exhibits its biological effects primarily through the following mechanisms:

- Induction of Apoptosis : Compounds derived from this compound have been shown to induce apoptosis in cancer cells. For instance, studies indicate that the cytotoxicity of 4-Boc-piperidone chalcones correlates with their ability to activate apoptotic pathways, which are critical for eliminating cancer cells .

- Inhibition of NFκB : The NFκB signaling pathway is known to regulate genes associated with cell survival and proliferation. Inhibition of this pathway by this compound derivatives can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .

Study on Chalcones Derived from this compound

A study conducted on various chalcones derived from this compound reported significant cytotoxic effects against colorectal cancer cell lines (LoVo cells). The presence of specific substituents on the aromatic rings was found to influence their potency, with certain configurations leading to GI50 values comparable to established chemotherapeutics like cisplatin .

Research on EF-24 Analogs

Another significant study focused on EF-24 analogs of 4-piperidone, which demonstrated broad-spectrum anti-cancer activity. The research highlighted that modifications at the nitrogen atom could enhance the potency of these compounds against various cancer types. The study employed cryo-NMR for conformational analysis, providing insights into how structural variations affect biological activity .

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing 1-Boc-4-piperidone, and how can its purity be validated?

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : -NMR should show the tert-butyl group as a singlet at ~1.4 ppm and the piperidone ring protons as distinct multiplet patterns. -NMR confirms the Boc carbonyl (~150 ppm) and ketone (~208 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (m/z 199.25) and fragmentation patterns .

- FT-IR : Detect Boc-related carbonyl stretches (~1700 cm) and ketone vibrations (~1720 cm) .

Advanced Research Questions

Q. What are the stability challenges of this compound under varying experimental conditions, and how can degradation be mitigated?

- Methodological Answer : The Boc group is acid-labile, so avoid prolonged exposure to acidic conditions (e.g., TFA in peptide synthesis). Stability studies should include:

- Thermal Analysis : TGA/DSC to assess decomposition temperatures (>200°C under inert atmospheres) .

- Hydrolytic Stability : Monitor under aqueous conditions (pH 2–12) via HPLC; degradation products (e.g., free piperidone) form under strong acidic/basic conditions .

- Storage Recommendations : Store at 2–8°C in airtight, desiccated containers to prevent moisture absorption and thermal decomposition .

Q. How can reaction conditions be optimized when using this compound in multi-step syntheses (e.g., for pharmaceuticals)?

- Methodological Answer :

- Protection-Deprotection Strategies : Use Boc as a temporary protecting group for secondary amine synthesis. Deprotect with TFA or HCl/dioxane, ensuring compatibility with subsequent steps (e.g., avoid nucleophilic reagents post-deprotection) .

- Solvent Compatibility : Prefer anhydrous solvents (e.g., DCM, THF) to prevent premature hydrolysis. Monitor reaction progress via in situ FT-IR or LC-MS .

- Case Study : In fentanyl analogue synthesis, this compound is alkylated before deprotection; kinetic studies show optimal yields at 0–5°C to suppress side reactions .

Q. What legal and safety considerations apply to handling this compound in jurisdictions like Canada?

- Methodological Answer :

- Regulatory Compliance : In Canada, this compound is regulated under Schedule VI due to its potential misuse in illicit fentanyl production. Researchers must maintain detailed usage logs and secure storage to comply with the Controlled Drugs and Substances Act .

- Safety Protocols : Use fume hoods for synthesis/handling, and dispose of waste via certified hazardous waste programs. Document all synthetic pathways and quantities for audit purposes .

Q. Contradictions and Recommendations

- Storage Conditions : recommends 2–8°C, while suggests 0–4°C (freezing). Verify supplier-specific guidelines to avoid crystallization or thermal degradation .

- Regulatory Variations : While Canada tightly regulates this compound, researchers in other regions should consult local analogs of Schedule VI to ensure compliance .

特性

IUPAC Name |

tert-butyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYFJUVMYHXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Record name | boc-4-piperidone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352875 | |

| Record name | 1-Boc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79099-07-3 | |

| Record name | tert-Butyl 4-oxopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79099-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。